molecular formula C18H23N3O B13865748 4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline

4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline

Cat. No.: B13865748
M. Wt: 297.4 g/mol
InChI Key: FVGIIMIPHRHZOE-UHFFFAOYSA-N
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Description

4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline is an organic compound with the molecular formula C17H21N3O It is a derivative of piperazine and aniline, featuring a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline typically involves the reaction of 4-chloroaniline with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl]aniline.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline
  • 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline
  • 4-[4-(3-Methylphenyl)piperazin-1-yl]aniline

Uniqueness

4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]aniline

InChI

InChI=1S/C18H23N3O/c1-22-18-4-2-3-15(13-18)14-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h2-8,13H,9-12,14,19H2,1H3

InChI Key

FVGIIMIPHRHZOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

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